molecular formula C20H22N2O3S2 B12174969 N,N-diethyl-4-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide

N,N-diethyl-4-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide

Cat. No.: B12174969
M. Wt: 402.5 g/mol
InChI Key: IMYJLUWMVAWWQP-UHFFFAOYSA-N
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Description

This compound features a benzene-sulfonamide core substituted with a diethylamine group and a 1,3-thiazole ring bearing a 3-methoxyphenyl moiety.

Properties

Molecular Formula

C20H22N2O3S2

Molecular Weight

402.5 g/mol

IUPAC Name

N,N-diethyl-4-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C20H22N2O3S2/c1-4-22(5-2)27(23,24)18-11-9-15(10-12-18)19-14-26-20(21-19)16-7-6-8-17(13-16)25-3/h6-14H,4-5H2,1-3H3

InChI Key

IMYJLUWMVAWWQP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamides with α-haloketones under acidic conditions. The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions. Finally, the sulfonamide group is formed by reacting the intermediate with sulfonyl chlorides in the presence of a base such as pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of a nitro group would produce the corresponding amine.

Scientific Research Applications

N,N-diethyl-4-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

    Medicine: Explored for its therapeutic potential in treating bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

Structural Analogues in Sulfonamide-Thiazole Derivatives

Key Compounds :

4-Bromo-N-{2-[2-(3-Fluorophenyl)-1,3-Thiazol-4-yl]ethyl}Benzene-1-Sulfonamide

  • Structural Differences : Bromine substituent on benzene; fluorophenyl on thiazole; ethyl linker between thiazole and sulfonamide.
  • Implications : The bromine increases molecular weight and lipophilicity, while the fluorophenyl enhances electron-withdrawing effects compared to the target compound’s methoxyphenyl .

[2-(4-Chlorophenyl)-1,3-Thiazol-4-yl]Methanamine Hydrochloride Structural Differences: Chlorophenyl substituent on thiazole; lacks sulfonamide but includes a methanamine group.

2-[2-(2-Ethyl-4-Oxoquinazolin-3(4H)-yl)-1,3-Thiazol-4-yl]-N-(3-Methoxyphenyl)Acetamide (Compound 18) Structural Differences: Quinazolinone core replaces benzene-sulfonamide; acetamide linker instead of diethyl sulfonamide.

Comparative Data Table

Compound Name Core Structure Thiazole Substituent Sulfonamide/Other Groups Key Properties/Bioactivity Reference
Target Compound Benzene-sulfonamide 3-Methoxyphenyl N,N-Diethyl High H-bond potential (theoretical) N/A
4-Bromo-N-{2-[2-(3-Fluorophenyl)-Thiazol]ethyl} Benzene-sulfonamide 3-Fluorophenyl Ethyl linker Increased lipophilicity
[2-(4-Chlorophenyl)-Thiazol]Methanamine Thiazole-methanamine 4-Chlorophenyl Hydrochloride salt Reduced H-bond capacity
Compound 18 (Quinazolinone-Thiazole) Quinazolinone-acetamide 3-Methoxyphenyl Acetamide linker Glucokinase activation

Electronic and Steric Effects

  • Methoxyphenyl vs. Halogenated Phenyl Groups: The 3-methoxyphenyl group in the target compound donates electrons via the methoxy group, enhancing π-π stacking in hydrophobic pockets.
  • Sulfonamide Substitutents :
    • Diethyl groups on the sulfonamide increase steric bulk and lipophilicity compared to smaller substituents (e.g., methyl or hydrogen), which may influence membrane permeability and metabolic stability .

Biological Activity

N,N-diethyl-4-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C20H22N2O3S
  • Molecular Weight : 382.46 g/mol
  • Chemical Structure : The compound features a thiazole ring, a methoxyphenyl group, and a sulfonamide moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole and sulfonamide components are known to exhibit significant interactions with enzymes and receptors involved in disease pathways.

Anticancer Activity

Research indicates that thiazole derivatives often exhibit anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as Jurkat and A-431. The mechanism involves the inhibition of Bcl-2 proteins, leading to increased apoptosis rates compared to standard treatments like doxorubicin .

Antiviral Activity

Thiazole derivatives have also been studied for their antiviral properties. For instance, some compounds in this class have shown effectiveness against viral infections by inhibiting viral replication processes. The interaction with viral proteins has been noted to enhance their biological activity significantly .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key parameters include:

ParameterValue
AbsorptionModerate
DistributionHigh volume of distribution
MetabolismHepatic
EliminationRenal
ToxicityLow (based on preliminary studies)

These parameters suggest that while the compound may be effective therapeutically, further studies are necessary to fully understand its safety profile.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on cancer cell lines.
    • Results : Compounds similar to this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating potent anticancer effects .
  • Study on Antiviral Properties :
    • Objective : To assess the antiviral efficacy against specific viruses.
    • Results : The compound demonstrated a notable reduction in viral load in treated cells compared to controls, suggesting potential as an antiviral agent .

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